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Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell

fate. Its dysregulation, often leading to the hyperactivation of the transcriptional co-activators

YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a

hallmark of various cancers. The interaction of YAP/TAZ with the TEAD (transcriptional

enhanced associate domain) family of transcription factors is the final and crucial step in the

canonical Hippo pathway, driving the expression of genes that promote cell proliferation and

inhibit apoptosis. K-975 has emerged as a potent and selective small molecule inhibitor of this

interaction. This technical guide provides a comprehensive overview of the mechanism of

action of K-975, its effects on the Hippo signaling pathway, quantitative data from key

experiments, and detailed experimental protocols.

Introduction to the Hippo Signaling Pathway and K-
975
The Hippo pathway is a complex signaling cascade that controls organ size by regulating cell

proliferation and apoptosis.[1] Key components of this pathway in mammals include the kinase

cassette consisting of MST1/2 and LATS1/2.[1][2] When the Hippo pathway is active, LATS1/2

phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation, thus
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preventing their nuclear entry and interaction with TEAD transcription factors.[1][2] In many

cancers, the Hippo pathway is inactivated, allowing YAP and TAZ to translocate to the nucleus,

bind to TEADs, and initiate a pro-tumorigenic transcriptional program.[1][3][4]

K-975 is an orally active, small molecule inhibitor that directly targets the YAP/TAZ-TEAD

interaction.[5][6] It has been identified as a pan-TEAD inhibitor with high selectivity and potent

anti-tumor activity, particularly in malignant pleural mesothelioma (MPM).[3][4]

Mechanism of Action of K-975
K-975 exerts its inhibitory effect by covalently binding to a conserved cysteine residue (Cys359

in TEAD1) located within the palmitate-binding pocket of TEAD proteins.[3][5][7] This covalent

modification sterically hinders the interaction between TEADs and their co-activators, YAP and

TAZ, thereby inhibiting the formation of the active transcriptional complex.[3][4] X-ray

crystallography has confirmed the direct binding of K-975 to this specific cysteine residue.[3][8]

Furthermore, K-975 has been shown to inhibit the auto-palmitoylation of TEADs, a post-

translational modification crucial for their stable interaction with YAP/TAZ.[3][7][8]

Quantitative Data on the Effects of K-975
The efficacy of K-975 has been demonstrated through various in vitro and in vivo studies. The

following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of K-975
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Cell Line
Cancer
Type

Assay Endpoint Value
Incubatio
n Time

Referenc
e

NCI-H226

Malignant

Pleural

Mesothelio

ma

Cell

Proliferatio

n

GI50 ~20 nM
Not

Specified
[8]

NCI-

H661/CTG

F-Luc

Non-Small-

Cell Lung

Cancer

Reporter

Assay

Max

Inhibition
~70% 24 h [5]

NF2-non-

expressing

MPM cell

lines

Malignant

Pleural

Mesothelio

ma

Cell

Proliferatio

n

IC50
Potently

Inhibited
144 h [3]

MSTO-

211H

Malignant

Pleural

Mesothelio

ma

Cell

Proliferatio

n

IC50 < 1 µM
Not

Specified
[9]

NCI-H2052

Malignant

Pleural

Mesothelio

ma

Cell

Proliferatio

n

IC50 < 1 µM
Not

Specified
[9]

Table 2: In Vivo Efficacy of K-975
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Xenograft
Model

Cancer
Type

Dosage
Administrat
ion Route

Outcome Reference

NCI-H226

s.c. xenograft

Malignant

Pleural

Mesotheliom

a

10, 30, 100,

and 300

mg/kg

Oral (twice a

day for 14

days)

Strong anti-

tumor effect
[3]

MSTO-211H

s.c. xenograft

Malignant

Pleural

Mesotheliom

a

30, 100, and

300 mg/kg

Oral (twice a

day for 14

days)

Strong anti-

tumor effect
[3]

MPM

xenograft

models

Malignant

Pleural

Mesotheliom

a

10-300 mg/kg

Oral (twice a

day for 14

days)

Inhibited

tumor growth
[5]

Table 3: Effect of K-975 on Downstream Gene Expression in NCI-H226 cells (24h incubation)

Gene
Change in mRNA
Expression

Concentration
Range

Reference

CTGF Decreased 1-10000 nM [5]

IGFBP3 Decreased 1-10000 nM [5]

NPPB Decreased 1-10000 nM [5]

FBXO32 Increased 1-10000 nM [5]

Experimental Protocols
Cell Proliferation Assay

Cell Seeding: Plate malignant pleural mesothelioma (MPM) cell lines in 96-well plates at an

appropriate density.

Compound Treatment: After 24 hours, treat the cells with varying concentrations of K-975
(e.g., 0.1 nM to 10,000 nM).[5] Include a DMSO-treated control group.
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Incubation: Incubate the plates for 144 hours.[5]

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-

Glo® Luminescent Cell Viability Assay.

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or half-

maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal

curve.

CTGF Reporter Assay
Cell Transfection: Transfect NCI-H661 cells with a CTGF promoter-luciferase reporter

plasmid.

Compound Treatment: Treat the transfected cells with a range of K-975 concentrations (e.g.,

0.1 nM to 10,000 nM) for 24 hours.[5]

Luciferase Measurement: Lyse the cells and measure the luciferase activity using a

luminometer.

Data Normalization: Normalize the luciferase activity to a co-transfected control plasmid

(e.g., Renilla luciferase) to account for variations in transfection efficiency.

Halo-tag Pull-down Assay for Protein-Protein Interaction
Cell Transfection: Transfect NCI-H226 cells with constructs expressing Halo-tagged YAP or

TAZ.

Compound Treatment: Treat the cells with K-975 (e.g., 10-10000 nM) for 24 hours.[5]

Cell Lysis and Pull-down: Lyse the cells and perform a pull-down using HaloLink resin to

capture the Halo-tagged protein and its interacting partners.

Western Blotting: Elute the captured proteins and analyze the presence of endogenous

TEAD1 and TEAD4 by Western blotting using specific antibodies.

In Vivo Xenograft Studies
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Animal Model: Use immunodeficient mice (e.g., SCID mice).[3]

Tumor Implantation: Subcutaneously inject human MPM cells (e.g., NCI-H226 or MSTO-

211H) into the flanks of the mice.[3]

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and

control groups. Administer K-975 orally twice a day for 14 days at specified doses (e.g., 10,

30, 100, 300 mg/kg) suspended in a vehicle like 0.5% methylcellulose.[3][5]

Tumor Measurement: Measure tumor volume regularly using calipers.

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for

further analysis, such as gene expression profiling of YAP/TAZ-TEAD target genes.

Visualizations
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Caption: The Hippo Signaling Pathway and the inhibitory action of K-975 on the YAP/TAZ-

TEAD complex.

In Vitro Studies

In Vivo Studies

Hypothesis:
K-975 inhibits

YAP/TAZ-TEAD interaction

MPM Cell Lines

Cell Proliferation Assay CTGF Reporter Assay Halo-tag Pull-down qRT-PCR

MPM Xenograft Model

Oral Administration of K-975

Tumor Volume Measurement

Tumor Analysis

Conclusion:
K-975 is a potent TEAD inhibitor
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Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating the efficacy of K-975.

Conclusion
K-975 represents a significant advancement in the development of targeted therapies for

cancers driven by the Hippo pathway. Its well-defined mechanism of action, potent inhibitory

activity against the YAP/TAZ-TEAD interaction, and demonstrated anti-tumor efficacy in

preclinical models make it a promising candidate for further clinical investigation.[3][4] This

technical guide provides a foundational understanding of K-975 for researchers and drug

development professionals, summarizing the critical data and methodologies for its evaluation.

Further research may focus on identifying predictive biomarkers for K-975 sensitivity and

exploring its potential in combination with other anti-cancer agents.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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